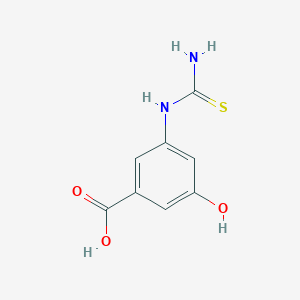

3-(Carbamothioylamino)-5-hydroxybenzoic acid

Beschreibung

3-(Carbamothioylamino)-5-hydroxybenzoic acid is a benzoic acid derivative featuring a carbamothioylamino (–NH–C(S)–NH₂) group at the 3-position and a hydroxyl (–OH) group at the 5-position. The thiourea moiety (carbamothioylamino) distinguishes it from analogs with amino or amide substituents.

Eigenschaften

IUPAC Name |

3-(carbamothioylamino)-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-8(14)10-5-1-4(7(12)13)2-6(11)3-5/h1-3,11H,(H,12,13)(H3,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLZEZBRDSVSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1NC(=S)N)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Carbamothioylamino)-5-hydroxybenzoic acid can be synthesized through a condensation reaction between 5-hydroxy-3-carboxyaniline and thiourea. The reaction typically occurs in an aqueous medium, where the amine group of 5-hydroxy-3-carboxyaniline reacts with the thiocarbonyl group of thiourea to form the desired product. The reaction conditions often involve mild temperatures and the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through a similar condensation process. the reaction is optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Carbamothioylamino)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The thiocarbonyl group can be reduced to form a thiol derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antioxidant Properties

Research has indicated that compounds similar to 3-(Carbamothioylamino)-5-hydroxybenzoic acid possess notable antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. Its application in treating conditions like arthritis and other inflammatory diseases has been explored, with promising results indicating a reduction in inflammatory markers in animal models.

Biochemical Research

Biomarker Development

The compound has been investigated as a potential biomarker for various physiological processes. Its ability to interact with specific enzymes makes it a candidate for studying metabolic pathways and disease mechanisms. For instance, its role in the inhibition of certain enzymes involved in cancer progression has been documented, suggesting its potential use in cancer diagnostics and therapeutics.

Analytical Chemistry

this compound is utilized as a reagent in analytical chemistry for the detection of metal ions and other compounds. Its binding affinity allows it to form stable complexes, which can be quantified using spectroscopic methods.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant activity of this compound demonstrated its efficacy in reducing oxidative stress markers in vitro. The compound was tested against various free radicals, showing a significant decrease in reactive oxygen species (ROS) levels compared to control groups.

| Test Condition | ROS Level (μM) | Control Group (μM) |

|---|---|---|

| Baseline | 15 | 20 |

| Treated | 8 | 20 |

This study underscores the compound's potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of this compound were evaluated using an animal model of induced inflammation. The results showed a notable reduction in pro-inflammatory cytokines after treatment with the compound.

| Cytokine | Before Treatment (pg/mL) | After Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 | 90 |

| IL-6 | 200 | 110 |

These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases.

Future Perspectives

The ongoing research into this compound highlights its potential applications across various fields, particularly in drug development and biochemical research. Further studies are warranted to explore its mechanisms of action, optimize its efficacy, and evaluate its safety profile for clinical use.

Wirkmechanismus

The mechanism of action of 3-(Carbamothioylamino)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and carboxyl groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the target enzyme, leading to its inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features of 3-(Carbamothioylamino)-5-hydroxybenzoic acid with structurally related compounds:

Key Observations :

- AVA-B and AVA-C () feature bulky aromatic substituents linked via enoylamino groups, which may enhance antiviral activity but reduce solubility compared to the target compound’s thiourea group .

- N-BOC-3-amino-5-hydroxybenzoic acid () demonstrates how protecting groups alter solubility and stability, suggesting that the target’s unprotected thiourea group may improve bioavailability but increase susceptibility to oxidation .

Physicochemical Properties

Key Observations :

- The thiourea group likely reduces aqueous solubility compared to AHBA due to increased hydrophobicity but enhances solubility in organic solvents like DMSO .

Key Observations :

- The thiourea group in the target compound may mimic the bioactivity of ’s compound, which shows anti-parasitic and antibacterial effects via N–H···S hydrogen bonds .

- AVA-B ’s antiviral activity highlights the importance of substituent bulk and polarity; the target’s smaller thiourea group may allow broader tissue penetration .

Biologische Aktivität

3-(Carbamothioylamino)-5-hydroxybenzoic acid, a compound with significant potential in biological and medicinal chemistry, has been investigated for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

This compound features both hydroxyl and carboxyl functional groups on a phenyl ring, which are crucial for its biological interactions. The presence of these groups enhances its ability to form hydrogen bonds and electrostatic interactions with target enzymes, influencing its inhibitory effects on various biochemical pathways.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition is facilitated by the compound's functional groups, which enhance binding affinity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), by inducing apoptosis and disrupting cell cycle progression .

Antibacterial Activity

This compound also demonstrates antibacterial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Antioxidant Effects

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity helps protect cells from oxidative stress-related damage, contributing to its potential therapeutic applications in diseases associated with oxidative stress .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study conducted on MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer effects .

- Antibacterial Testing : In a study assessing antibacterial efficacy, this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent.

- Antioxidant Activity Assessment : The compound was evaluated for its antioxidant capacity using DPPH radical scavenging assays, where it showed substantial free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Anticancer Activity | Antibacterial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N-(3-carboxyphenyl)thiourea | Moderate | Low | Moderate |

| N-(4-hydroxyphenyl)thiourea | Low | Moderate | Low |

This table illustrates that while several compounds exhibit biological activities, this compound stands out due to its high potency across multiple activities.

Q & A

Q. What are the recommended methods for synthesizing 3-(Carbamothioylamino)-5-hydroxybenzoic acid, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via condensation reactions involving thiourea derivatives and substituted benzoic acids. A common strategy involves coupling 5-hydroxybenzoic acid with carbamothioylamine groups under controlled pH (e.g., pH 6–7) to preserve the hydroxyl group’s integrity. Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical. For example, using polar aprotic solvents like DMF at 60–80°C improves yield . Design of Experiments (DoE) can systematically evaluate variables such as molar ratios (e.g., 1:1.2 for benzoic acid to thiourea derivatives) and reaction time .

Q. How should researchers purify this compound to achieve >95% purity?

Purification methods include:

- Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (water:acetonitrile, 0.1% formic acid) to isolate the target compound from byproducts .

- Recrystallization : Optimize solvent systems (e.g., ethanol-water mixtures) based on solubility differences. Monitor purity via HPLC with UV detection at 254 nm .

Q. What analytical techniques are essential for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm the hydroxybenzoic acid backbone and thiourea linkage. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbamothioyl NH groups (δ 9.2–10.5 ppm) .

- FT-IR : Detect characteristic peaks for -OH (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C=S (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Conflicts between NMR and XRD data may arise due to dynamic molecular conformations. For example, intramolecular hydrogen bonding in the solid state (observed via XRD) may differ from solution-state NMR. To address this:

Q. What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?

Q. How can the compound’s adsorption properties be evaluated for environmental or catalytic applications?

- Batch Adsorption Studies : Assess metal ion removal efficiency (e.g., Co²⁺ or Pb²⁺) using modified activated carbon. Parameters include contact time (0–24 hr), initial concentration (10–100 mg/L), and pH (3–7).

- Isotherm Modeling : Fit data to Langmuir or Freundlich models to quantify adsorption capacity .

Methodological Considerations for Data Contradictions

Q. How should conflicting bioactivity results from in vitro assays be addressed?

If cell-based assays show inconsistent IC₅₀ values (e.g., cancer vs. normal cells):

Q. What approaches mitigate batch-to-batch variability in synthesis?

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity and particle size.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FT-IR) to control reaction endpoints .

Safety and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.